Lysergic acid N-(methylpropyl)amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

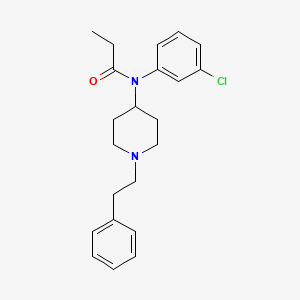

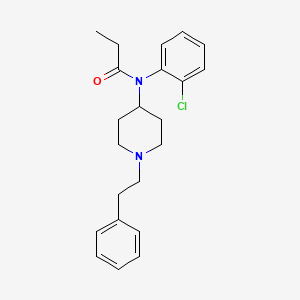

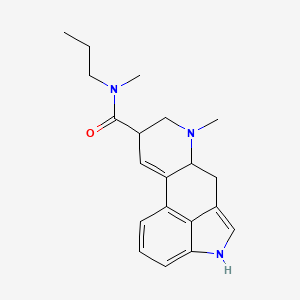

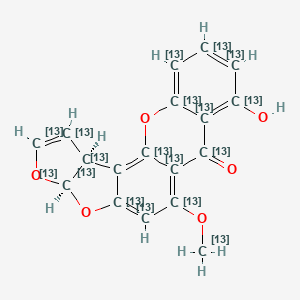

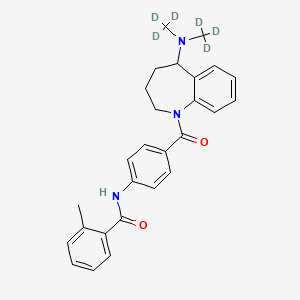

LAMPA (solution), également connu sous le nom de lysergamide de méthylpropylamide, est un composé lysergamide. Il est structurellement apparenté à la diéthylamide de l'acide lysergique (LSD) et est classé comme un hallucinogène. LAMPA est principalement utilisé comme matériau de référence analytique dans les applications médico-légales et de recherche .

Préparation Methods

Voies de synthèse et conditions de réaction

La synthèse de LAMPA implique la réaction de l'acide lysergique avec la méthylpropylamine. Le processus nécessite généralement l'utilisation de solvants tels que l'acétonitrile et implique un contrôle minutieux des conditions de réaction pour garantir l'obtention du produit souhaité. La réaction est généralement effectuée sous atmosphère inerte pour empêcher l'oxydation et la dégradation du dérivé sensible de l'acide lysergique .

Méthodes de production industrielle

La production industrielle de LAMPA suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs et de solvants de haute pureté, et les conditions de réaction sont optimisées pour un rendement et une pureté maximaux. Le produit final est souvent purifié en utilisant des techniques telles que la chromatographie pour garantir qu'il répond aux normes requises pour les matériaux de référence analytiques .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of LAMPA involves the reaction of lysergic acid with methylpropylamine. The process typically requires the use of solvents such as acetonitrile and involves careful control of reaction conditions to ensure the desired product is obtained. The reaction is usually carried out under an inert atmosphere to prevent oxidation and degradation of the sensitive lysergic acid derivative .

Industrial Production Methods

Industrial production of LAMPA follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often purified using techniques such as chromatography to ensure it meets the required standards for analytical reference materials .

Analyse Des Réactions Chimiques

Types de réactions

LAMPA subit diverses réactions chimiques, notamment :

Oxydation : LAMPA peut être oxydé pour former différents dérivés, selon les agents oxydants utilisés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le squelette de l'acide lysergique.

Substitution : Les réactions de substitution peuvent introduire différents groupes alkyles ou aryles dans la structure de l'acide lysergique

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de LAMPA comprennent :

Agents oxydants : tels que le permanganate de potassium ou le trioxyde de chrome.

Agents réducteurs : tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium.

Réactifs de substitution : tels que les halogénoalcanes ou les halogénoarènes

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés de l'acide lysergique, tandis que les réactions de substitution peuvent produire divers lysergamides alkyles ou aryles .

Applications de recherche scientifique

LAMPA est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Chimie : comme matériau de référence analytique pour la différenciation et la confirmation des dérivés de l'acide lysergique.

Biologie : dans des études liées aux effets des lysergamides sur les systèmes biologiques.

Médecine : comme composé potentiel pour étudier les effets des hallucinogènes et leurs applications thérapeutiques.

Industrie : Dans le développement de méthodes analytiques pour la détection et la quantification des dérivés de l'acide lysergique dans divers échantillons

Mécanisme d'action

LAMPA exerce ses effets en interagissant avec les récepteurs de la sérotonine dans le cerveau. Il est considéré comme un agoniste partiel du récepteur 5-HT2A, qui est impliqué dans la modulation de l'humeur, de la perception et de la cognition. L'activation de ce récepteur entraîne les effets hallucinogènes caractéristiques des lysergamides .

Applications De Recherche Scientifique

LAMPA is used extensively in scientific research, particularly in the fields of:

Chemistry: As an analytical reference material for the differentiation and confirmation of lysergic acid derivatives.

Biology: In studies related to the effects of lysergamides on biological systems.

Medicine: As a potential compound for studying the effects of hallucinogens and their therapeutic applications.

Industry: In the development of analytical methods for the detection and quantification of lysergic acid derivatives in various samples

Mécanisme D'action

LAMPA exerts its effects by interacting with serotonin receptors in the brain. It is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the modulation of mood, perception, and cognition. The activation of this receptor leads to the characteristic hallucinogenic effects of lysergamides .

Comparaison Avec Des Composés Similaires

Composés similaires

Diéthylamide de l'acide lysergique (LSD) : un hallucinogène bien connu avec une structure similaire à LAMPA.

Éthylamide de l'acide lysergique (LAE) : un autre lysergamide avec des propriétés similaires.

Hydroxyéthylamide de l'acide lysergique (LHEA) : un composé avec des effets pharmacologiques similaires

Unicité de LAMPA

LAMPA est unique dans son modèle de substitution spécifique, ce qui lui confère des propriétés pharmacologiques distinctes par rapport aux autres lysergamides. Son utilisation comme matériau de référence analytique en fait un outil précieux pour les applications médico-légales et de recherche, en particulier dans la différenciation et la confirmation des dérivés de l'acide lysergique .

Propriétés

IUPAC Name |

N,7-dimethyl-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O/c1-4-8-22(2)20(24)14-9-16-15-6-5-7-17-19(15)13(11-21-17)10-18(16)23(3)12-14/h5-7,9,11,14,18,21H,4,8,10,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRJGQXHVRNZRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

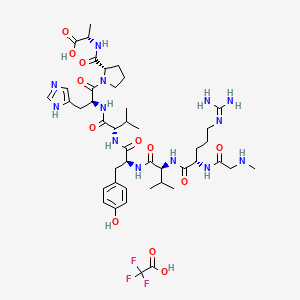

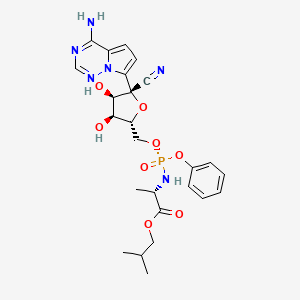

![(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid;dihydrate](/img/structure/B10821295.png)

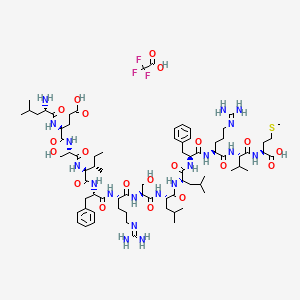

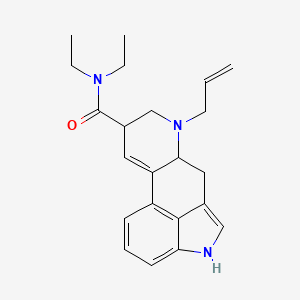

![[Leu15]-Gastrin I (human)](/img/structure/B10821309.png)